![molecular formula C28H22N2O4S2 B3019862 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide CAS No. 923477-32-1](/img/structure/B3019862.png)
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
“N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as the compound , typically starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of benzothiazole sulfonamides involves a benzothiazole ring connected to a sulfonamide group . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further chemical modifications .Chemical Reactions Analysis
Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
- The newly synthesized molecules were compared with standard reference drugs, and benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .
- For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
Anti-Tubercular Activity
Anti-Inflammatory and Analgesic Properties
Antitumor and Cytotoxic Activity
Medicinal Chemistry Applications
Future Directions
The future directions for research on “N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be conducted to understand their mechanisms of action and to develop more efficient synthesis methods .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds have diverse biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives have been known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S2/c1-36(32,33)24-15-16-25-26(18-24)35-28(29-25)30(19-20-9-4-2-5-10-20)27(31)21-11-8-14-23(17-21)34-22-12-6-3-7-13-22/h2-18H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQMRYBGVGLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide |
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